1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Bromo-2,6-difluorophenyl)methanol” has a CAS Number of 438050-05-6 and a molecular weight of 223.02 . Another related compound is “3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID” with a CAS number of 352535-84-3 and a molecular weight of 236.81 .
Molecular Structure Analysis
The molecular structure of related compounds such as “(3-Bromo-2,6-difluorophenyl)methanol” and “3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID” can be found in various databases .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as “3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID” include a melting point of 122-127 °C, a boiling point of 312.9±52.0 °C (Predicted), and a density of 1.82±0.1 g/cm3 (Predicted) .
Scientific Research Applications
Synthesis and Antifungal Activity
Novel pyrazole derivatives have been synthesized and tested against phytopathogenic fungi, displaying moderate to excellent activities. For example, a series involving 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against seven phytopathogenic fungi, outperforming commercial antifungal agents in some cases. Such studies highlight the potential of pyrazole derivatives in agricultural applications as fungicides (Du et al., 2015).
Chemical Synthesis and Structural Diversity
Research into the chemical synthesis of pyrazole derivatives has led to efficient methods for producing compounds with a variety of substitutions, showcasing the versatility of these compounds in chemical synthesis. For instance, the modified synthesis of pyrazolo[4,3-d]pyrimidin-7-ones from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid demonstrates the structural diversity achievable with pyrazole bases, which could be useful in developing new materials and pharmaceuticals (Khan et al., 2005).
Coordination Chemistry and Material Science
Pyrazole-dicarboxylate acid derivatives have been synthesized and utilized to form coordination complexes with metals such as Cu and Co. These complexes, studied for their chelation and crystallization properties, contribute to the development of new materials with potential applications in catalysis, magnetic materials, and sensors (Radi et al., 2015).
Theoretical and Computational Studies
Theoretical studies complement experimental findings, offering insights into the molecular mechanisms underlying the observed activities and properties of pyrazole derivatives. Computational analyses help in understanding the reactivity, stability, and non-linear optical properties of these compounds, facilitating the design of materials and molecules with desired characteristics (Kanwal et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2/c1-5-4-8(11(17)18)15-16(5)10-7(13)3-2-6(12)9(10)14/h2-4H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDDDUYQHQOMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2F)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.